Seladelpar lysine
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Overview
Description
Seladelpar lysine is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been investigated for its potential therapeutic applications in treating various metabolic and liver diseases, including primary biliary cholangitis (PBC), dyslipidemia, metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) . This compound has shown promise in improving liver function and reducing inflammation and pruritus (itching) in patients with PBC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seladelpar lysine involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and the introduction of the lysine moiety. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the phenoxyacetic acid derivative, which serves as the core structure.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, sulfonation, and esterification.
Introduction of the lysine moiety: The final step involves the coupling of the lysine moiety to the modified core structure through amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Seladelpar lysine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can modify the functional groups on the core structure, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying PPARδ agonists and their chemical properties.
Biology: Research has focused on its effects on cellular pathways, gene expression, and metabolic regulation.
Medicine: Seladelpar lysine has shown promise in treating PBC, dyslipidemia, metabolic syndrome, type 2 diabetes, and NASH. .
Mechanism of Action
Seladelpar lysine exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the modulation of various genes involved in lipid metabolism, inflammation, and fibrosis. The molecular targets and pathways involved include:
Lipid metabolism: Activation of PPARδ enhances the expression of genes involved in fatty acid oxidation and lipid transport, leading to improved lipid profiles.
Inflammation: PPARδ activation reduces the expression of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation.
Fibrosis: The compound inhibits the activation of hepatic stellate cells, reducing fibrosis and improving liver function
Comparison with Similar Compounds
Seladelpar lysine is unique among PPARδ agonists due to its high potency and selectivity. It has shown superior efficacy in clinical trials compared to other similar compounds. Some similar compounds include:
Lanifibranor: A pan-PPAR agonist that targets PPARα, PPARδ, and PPARγ, with applications in treating NASH.
GW501516: A selective PPARδ agonist investigated for its potential in treating metabolic disorders.
This compound’s unique properties and clinical efficacy make it a promising candidate for the treatment of various metabolic and liver diseases.
Properties
CAS No. |
928821-40-3 |
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Molecular Formula |
C27H41F3N2O9S |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate |
InChI |
InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1 |
InChI Key |
WTKSWPYGZDCUNQ-JZXFCXSPSA-N |
SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Seladelpar lysine; MBX-8025 lysine dihydrate; MBX-8025 Lysine; MBX 8025 Lysine MBX8025 Lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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